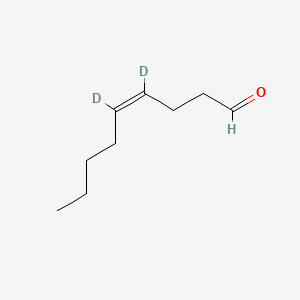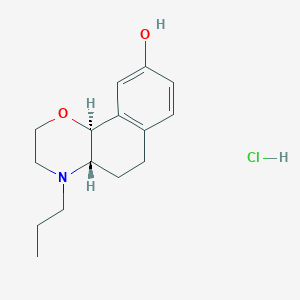
Wdr5-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wdr5-IN-7 is a small molecule inhibitor that targets the WD repeat-containing protein 5 (WDR5). WDR5 is a highly conserved protein involved in various chromatin-related processes, including histone modification and gene transcription. It plays a crucial role in the progression of certain cancers, making it a promising target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Wdr5-IN-7 involves a series of chemical reactions designed to create a molecule capable of binding to the WDR5 protein. The synthetic route typically includes steps such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
Wdr5-IN-7 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Wdr5-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of WDR5 in chromatin biology and gene regulation.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancers that involve dysregulation of WDR5, such as neuroblastoma and leukemia.
Wirkmechanismus
Wdr5-IN-7 exerts its effects by binding to the WDR5 protein, specifically targeting the WIN site, an arginine-binding cavity. This binding disrupts the interaction between WDR5 and its partner proteins, such as the MLL/SET family of histone methyltransferases. By inhibiting this interaction, this compound can modulate gene transcription and affect cellular processes such as proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
OICR-9429: Another small molecule inhibitor targeting the WIN site of WDR5.
Compound 19: A structurally distinct WBM site inhibitor of WDR5.
Uniqueness
Wdr5-IN-7 is unique in its specific targeting of the WIN site of WDR5, which is crucial for its interaction with histone methyltransferases. This specificity allows for selective inhibition of WDR5 functions, making it a valuable tool for studying the role of WDR5 in cancer and other diseases .
Eigenschaften
Molekularformel |
C28H27F3N6O3 |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
7-(imidazol-1-ylmethyl)-4-[(5S)-3-methoxy-5,6,7,8-tetrahydroquinolin-5-yl]-9-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C28H27F3N6O3/c1-35-15-22(26(34-35)28(29,30)31)19-10-17(14-36-7-6-32-16-36)11-21-25(19)40-9-8-37(27(21)38)24-5-3-4-23-20(24)12-18(39-2)13-33-23/h6-7,10-13,15-16,24H,3-5,8-9,14H2,1-2H3/t24-/m0/s1 |
InChI-Schlüssel |
OTVQRTLMBVTANG-DEOSSOPVSA-N |
Isomerische SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)[C@H]5CCCC6=C5C=C(C=N6)OC |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)C5CCCC6=C5C=C(C=N6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


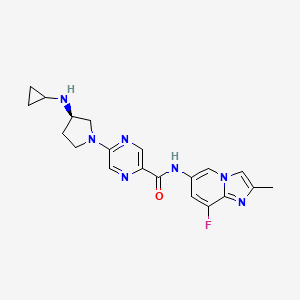
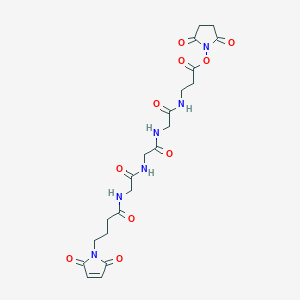
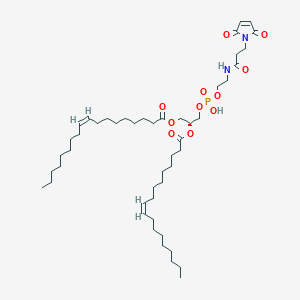

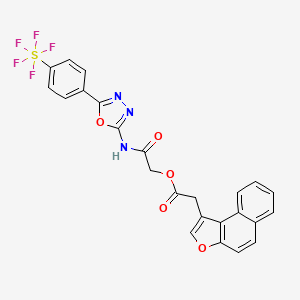


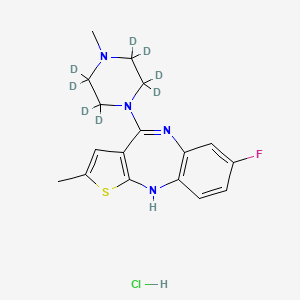
![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)
![(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide](/img/structure/B12370668.png)
